![molecular formula C21H24N6O B2395604 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide CAS No. 1226443-21-5](/img/structure/B2395604.png)
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide
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Overview
Description
This compound belongs to the class of organic compounds known as dipeptides . Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
Synthesis Analysis
The synthesis of similar compounds involves the use of bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated . Light Brown Crystal New N- [2 (3,4)-aminophenyl]benzamides containing a pharmacophoric 2- (arylamino)pyrimidine fragment have been synthesized from the corresponding substituted .Molecular Structure Analysis
The molecular structure of similar compounds has been solved by experimental and calculation methods . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds involve their molecular weights being <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(8-4-7-17-5-2-1-3-6-17)24-16-15-23-19-9-10-20(27-26-19)25-18-11-13-22-14-12-18/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,23,26)(H,24,28)(H,22,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVGCIHRCHFOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide |
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